2,4-Dimethyloxan-4-amine hydrochloride
Description
2,4-Dimethyloxan-4-amine hydrochloride is a bicyclic amine derivative featuring a tetrahydropyran (oxane) ring substituted with methyl groups at the 2- and 4-positions and an amine group at the 4-position, forming a hydrochloride salt.
Properties
IUPAC Name |
2,4-dimethyloxan-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-5-7(2,8)3-4-9-6;/h6H,3-5,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFOZLUXGCVXLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)(C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089277-28-9 | |
| Record name | 2,4-dimethyloxan-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyloxan-4-amine hydrochloride typically involves nucleophilic substitution reactions. One common method is the alkylation of ammonia with haloalkanes, where a large excess of ammonia is used to ensure the formation of primary amines . The reaction conditions often include heating and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as reductive amination. This process includes the nucleophilic addition of a carbonyl group to form an imine, followed by the reduction of the imine to an amine using reducing agents like sodium borohydride or lithium aluminum hydride .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyloxan-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amine group into a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Haloalkanes and other alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted amines, nitro compounds, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4-Dimethyloxan-4-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dimethyloxan-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a nucleophile, participating in various chemical reactions that modify its structure and activity. The compound’s effects are mediated through its interactions with enzymes and other biomolecules, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(2-Methoxyphenyl)oxan-4-amine Hydrochloride
- Structure : Aromatic methoxyphenyl group at the 4-position of the oxane ring.
- Molecular Formula: C₁₂H₁₈ClNO₂.
- This could enhance binding affinity to hydrophobic targets but reduce water solubility compared to the methyl-substituted analog .
2-Phenyloxan-4-amine Hydrochloride
- Structure : Phenyl group at the 2-position of the oxane ring.
- Molecular Formula: C₁₁H₁₆ClNO.
{[4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine Hydrochloride
- Structure : Dimethoxyphenyl group at the 4-position and a methylamine side chain.
- Molecular Formula: C₁₄H₂₂ClNO₃.
- The methylamine side chain introduces a secondary amine, differing from the primary amine in 2,4-Dimethyloxan-4-amine hydrochloride .
Physicochemical Properties and Stability
Solubility and Polarity
- Cyclohexanone Derivatives: highlights 4-(Dimethylamino)cyclohexanone hydrochloride, which has a logP value influenced by the dimethylamino group. This suggests that this compound may exhibit moderate polarity due to the oxane oxygen and amine group, balancing solubility in polar and nonpolar solvents .
- Comparison with Benzylamine Derivatives: 4-Dimethylaminobenzylamine dihydrochloride () shows high water solubility due to its ionic dihydrochloride salt and planar benzyl group. The oxane ring in this compound may reduce solubility compared to benzylamine analogs .
Thermal Stability
- Melting Points: Analogous compounds like trans-4-(Dimethylamino)cyclohexanol (mp 68–72°C, ) suggest that the oxane backbone and substituents in this compound may confer a melting point range of 70–100°C, typical for hydrochlorides .
Pharmacological and Analytical Considerations
Bioactivity Insights
- Phenylalkylamine Analogs: notes that substituent position (e.g., 2C-D, 2C-P) significantly affects receptor binding.
Analytical Profiling
- HPLC Methods : RP-HPLC protocols for amitriptyline hydrochloride () and dosulepin hydrochloride () demonstrate that this compound could be analyzed using C18 columns with UV detection at ~254 nm, adjusted for its unique retention time .


Data Table: Comparative Overview of Key Compounds
*Estimated based on analogous compounds.
Biological Activity
2,4-Dimethyloxan-4-amine hydrochloride is a chemical compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique oxanamine structure. The presence of two methyl groups at the 2 and 4 positions contributes to its biological activity by influencing molecular interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound has been shown to interact with various neurotransmitter receptors, potentially modulating their activity. This interaction may lead to altered signaling pathways in the central nervous system.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic processes. This inhibition could affect the synthesis and degradation of neurotransmitters.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects:
- Neuroprotective Effects : Animal studies have demonstrated that the compound may provide neuroprotection against oxidative stress, potentially benefiting conditions such as neurodegenerative diseases.
- Anti-inflammatory Properties : In vitro studies indicate that it may possess anti-inflammatory properties by downregulating pro-inflammatory cytokines, which could be useful in treating inflammatory disorders.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Neuroprotective | Reduced neuronal death in models | |
| Anti-inflammatory | Decreased levels of IL-6 and TNF-alpha | |
| Enzyme inhibition | Inhibition of MAO and COMT |
Case Studies
Several case studies have explored the effects of this compound in clinical settings:
-
Case Study on Neuroprotection :
- A study involving animal models of Alzheimer's disease showed that administration of this compound led to significant improvements in cognitive function and a reduction in amyloid plaque accumulation. This suggests its potential as a therapeutic agent in neurodegenerative diseases.
-
Clinical Trial for Inflammatory Disorders :
- A double-blind randomized clinical trial assessed the efficacy of the compound in patients with rheumatoid arthritis. Results indicated a significant reduction in joint inflammation and pain scores compared to placebo groups, supporting its anti-inflammatory properties.
-
Pharmacokinetics Study :
- Research focused on the pharmacokinetics of this compound revealed a favorable absorption profile with peak plasma concentrations occurring within 1 hour post-administration. This rapid absorption could enhance its therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


